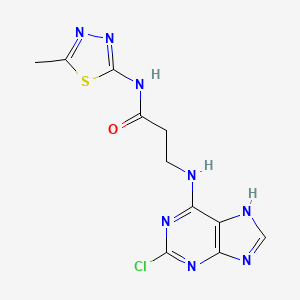
C11H11ClN8OS
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
分子式「C11H11ClN8OS」の化合物は、炭素、水素、塩素、窒素、酸素、硫黄原子を含む複雑な有機分子です。
2. 製法
合成経路と反応条件: 「this compound」の合成は、一般的に多段階の有機反応を伴います。一般的な方法の1つには、特定の前駆体を制御された条件下で反応させて目的の化合物を生成することが含まれます。反応条件には、化合物の正しい生成を確実にするために、溶媒、触媒、特定の温度と圧力の設定の使用が含まれることがよくあります。
工業生産方法: 工業的な環境では、「this compound」の製造には、反応条件が最大収量と純度のために最適化された大規模な化学反応器が使用される場合があります。このプロセスには、最終生成物を純粋な形で得るために、精製、結晶化、乾燥などの工程が含まれる場合があります。
反応の種類:
酸化: この化合物は、酸化剤と反応して酸化生成物を生成する酸化反応を受けることができます。
還元: 還元剤と反応して還元生成物を生成する還元反応を受けることもできます。
置換: この化合物は、分子内の1つまたは複数の原子が他の原子または基に置き換えられる置換反応に関与することができます。
一般的な試薬と条件:
酸化剤: 一般的な酸化剤には、過酸化水素、過マンガン酸カリウム、硝酸などがあります。
還元剤: 一般的な還元剤には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどがあります。
置換反応: これらの反応には、多くの場合、ハロゲン、酸、または塩基が試薬として関与します。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はカルボン酸またはケトンを生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります。
4. 科学研究への応用
化学: 「this compound」は、反応機構の研究、新素材の合成、化学センサの開発など、さまざまな化学研究に応用されています。
生物学: 生物学的研究では、この化合物は、生化学プローブまたは生物活性分子の前駆体としての可能性を含む、生物系への影響を研究するために使用できます。
産業: 工業的な用途では、「this compound」は、その独特の化学的特性のために、ポリマーやコーティングなどの新素材の開発に使用できます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of “C11H11ClN8OS” typically involves multi-step organic reactions. One common method includes the reaction of specific precursors under controlled conditions to form the desired compound. The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the correct formation of the compound.
Industrial Production Methods: In an industrial setting, the production of “this compound” may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions where it reacts with oxidizing agents to form oxidized products.
Reduction: It can also undergo reduction reactions where it reacts with reducing agents to form reduced products.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reactions: These reactions often involve halogens, acids, or bases as reagents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: The compound “C11H11ClN8OS” is used in various chemical research applications, including the study of reaction mechanisms, synthesis of new materials, and development of chemical sensors.
Biology: In biological research, this compound may be used to study its effects on biological systems, including its potential as a biochemical probe or as a precursor for biologically active molecules.
Industry: In industrial applications, “this compound” may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
「C11H11ClN8OS」の作用機序には、システム内の特定の分子標的との相互作用が含まれます。この化合物は、酵素、受容体、またはその他のタンパク質に結合して、それらの活性または機能の変化を引き起こす可能性があります。その作用機序に関与する経路は、特定の用途と研究されている生物学または化学システムによって異なります。
類似化合物:
C11H11ClN8O2S: 酸素原子が追加された類似化合物。
C11H11ClN7OS: 窒素原子が1つ少ない類似化合物。
C12H12ClN8OS: 炭素と水素原子が1つずつ追加された類似化合物。
独自性: 「this compound」の独自性は、その原子と官能基の特定の配置にあります。これは、独特の化学的および物理的特性を付与します。これらの特性により、類似の化合物が達成できない特定の用途に適しています。
類似化合物との比較
C11H11ClN8O2S: A similar compound with an additional oxygen atom.
C11H11ClN7OS: A similar compound with one less nitrogen atom.
C12H12ClN8OS: A similar compound with an additional carbon and hydrogen atom.
Uniqueness: The uniqueness of “C11H11ClN8OS” lies in its specific arrangement of atoms and functional groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that similar compounds may not be able to achieve.
特性
分子式 |
C11H11ClN8OS |
|---|---|
分子量 |
338.78 g/mol |
IUPAC名 |
3-[(2-chloro-7H-purin-6-yl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C11H11ClN8OS/c1-5-19-20-11(22-5)16-6(21)2-3-13-8-7-9(15-4-14-7)18-10(12)17-8/h4H,2-3H2,1H3,(H,16,20,21)(H2,13,14,15,17,18) |
InChIキー |
GBPVYKQUBDJLNF-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(S1)NC(=O)CCNC2=NC(=NC3=C2NC=N3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1H-indol-3-yl)ethyl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B10998591.png)
![N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycine](/img/structure/B10998596.png)
![2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(3,4,5-trifluorophenyl)acetamide](/img/structure/B10998597.png)
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(3-hydroxypropyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10998603.png)
![(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-methoxy-1H-indol-2-yl)methanone](/img/structure/B10998616.png)
![4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-methylpropyl)benzamide](/img/structure/B10998619.png)

![N-[4-(2-hydroxyethyl)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B10998638.png)
![4-(3-chlorophenyl)-N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}piperazine-1-carboxamide](/img/structure/B10998642.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10998648.png)
![methyl N-[(2-phenylmorpholin-4-yl)carbonyl]-L-phenylalaninate](/img/structure/B10998653.png)

![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B10998665.png)
